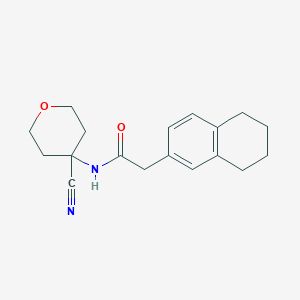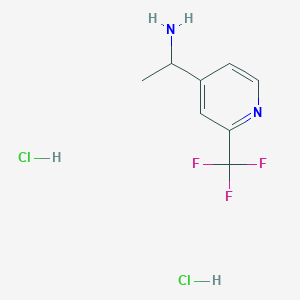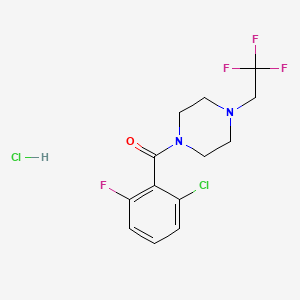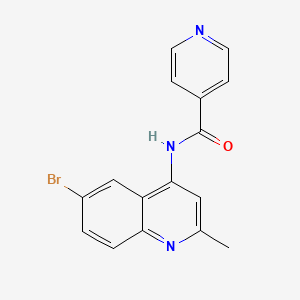
N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic naphthalene derivatives. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the introduction of a metal-chelating hydroxamate group to the naphthalene scaffold . Another related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, is prepared through reduction and nucleophilic reaction steps, followed by acetylation with acetic anhydride . These methods suggest that the synthesis of N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide could also involve multi-step organic reactions, possibly including nucleophilic substitution and acetylation steps.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of compound 5 is stabilized by various noncovalent interactions, including N-H···O and C-H···O contacts, as well as C-H···π and Se···N interactions . These findings suggest that the molecular structure of this compound might also exhibit a complex network of noncovalent interactions that could be analyzed using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be assessed using density functional theory (DFT) calculations, which help determine stability and reactivity parameters such as the HOMO-LUMO energy gap. For instance, DFT calculations were used to analyze the stability and chemical reactivity of compound 5 . This approach could be applied to this compound to predict its reactivity and potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their cytotoxicity, redox profile, and the nature of stabilizing interactions within the crystal packing. Compound 5's cytotoxicity was evaluated against oligodendrocytes, and its redox profile was assessed using in vitro assays . The crystal packing was analyzed using Hirshfeld surface analysis and framework energy diagrams, revealing that dispersive interactions are significant stabilizing forces . These methods could be used to investigate the physical and chemical properties of this compound, including its potential biological activities and interaction with other molecules.
科学的研究の応用
Molecular Structure and Interactions
The research into compounds structurally related to N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide often focuses on understanding their molecular interactions, stability, and reactivity. For example, studies on compounds with similar structures have detailed the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the design of molecules with specific properties and functions, impacting areas such as drug design, material science, and chemical synthesis. A notable study demonstrated the stabilizing interactions in a related compound, emphasizing the role of N-H···O and C-H···O contacts, alongside weak C-H···π and Se···N interactions, in crystal packing (Gouda et al., 2022).
Synthesis and Chemical Reactivity
The synthesis of complex naphthalene derivatives, including those structurally related to the compound of interest, has been explored extensively. These studies contribute to the development of new synthetic methodologies and provide insights into the reactivity of these compounds. Techniques such as regioselective oxidation and cyclization reactions have been employed to synthesize related naphthalene derivatives, offering pathways to create diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, a method involving regioselective oxidation followed by acidic hydrolysis has been used to produce haloindanone and halotetralone derivatives, showcasing the versatility of synthetic approaches in accessing different naphthalene frameworks (Nguyen et al., 2003).
Biological Activity and Pharmacological Potential
Research on naphthalene derivatives has also highlighted their potential in medical and pharmacological applications. Studies have discovered compounds with significant tumor inhibitory and antioxidant activities, suggesting the therapeutic potential of these molecules. The synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has demonstrated promising results against liver cancer cells, underlining the importance of structural modification in enhancing biological activity. Such findings indicate the potential of naphthalene derivatives in the development of new therapeutic agents (Hamdy et al., 2013).
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14/h5-6,11H,1-4,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLQYOQVRVSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)


![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)
![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)
